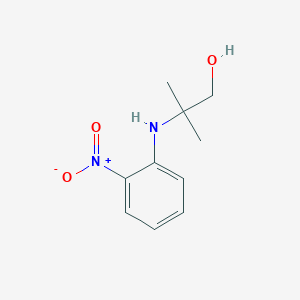
2-(1,1-Dimethyl-2-hydroxyethyl)aminonitrobenzene
Cat. No. B8540346
M. Wt: 210.23 g/mol
InChI Key: JKMKBZRTSXBECV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04801598
Procedure details


N-(1-Hydroxy-2-methylprop-2-yl)-2-nitroaniline (10 g) in ethanol (200 ml) was hydrogenated over 5% palladium on charcoal (0.5 g) at 50 p.s.i. for 2 hours. The reaction was filtered and the solvent removed under vacuum to yield N-(1-hydroxy-2-methylprop-2-yl)benzene 1,2-diamine (8.4 g, 98%).



Yield
98%
Identifiers


|
REACTION_CXSMILES
|
[OH:1][CH2:2][C:3]([NH:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[N+:13]([O-])=O)([CH3:5])[CH3:4]>C(O)C.[Pd]>[OH:1][CH2:2][C:3]([NH:6][C:7]1[C:8]([NH2:13])=[CH:9][CH:10]=[CH:11][CH:12]=1)([CH3:5])[CH3:4]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
OCC(C)(C)NC1=C(C=CC=C1)[N+](=O)[O-]
|
Step Two
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Three
|
Name
|
|
|
Quantity
|
0.5 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The reaction was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent removed under vacuum
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OCC(C)(C)NC=1C(=CC=CC1)N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 8.4 g | |
| YIELD: PERCENTYIELD | 98% | |
| YIELD: CALCULATEDPERCENTYIELD | 98% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
